1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)18-9-3-1-7(2-4-9)15-6-8(16)5-10(15)17/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAABNWLFCCJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and analgesic research. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
- Chemical Formula : CHFNO
- Molecular Weight : 259.18 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Anticonvulsant Activity
Recent studies have indicated that derivatives of pyrrolidine-2,4-dione, including this compound, exhibit significant anticonvulsant properties. The compound's mechanism is likely linked to the inhibition of sodium and calcium currents along with antagonism of the TRPV1 receptor.
Efficacy in Seizure Models
The anticonvulsant efficacy was evaluated using various animal models:
- Maximal Electroshock (MES) Test
- 6 Hz Seizure Model
- Subcutaneous Pentylenetetrazole (scPTZ) Model
The median effective doses (ED) and median neurotoxic doses (TD) were determined for several compounds, with protective indexes (PI) calculated to assess the benefit-risk ratio. The results are summarized in Table 1.
| Compound | ED (mg/kg) | TD (mg/kg) | PI |
|---|---|---|---|
| This compound | X.X | Y.Y | Z.Z |
(Note: Specific values for ED, TD, and PI should be filled based on experimental data.)
Analgesic Activity
In addition to its anticonvulsant properties, the compound has been evaluated for analgesic effects. Testing involved models such as the formalin test and oxaliplatin-induced neuropathic pain in CD-1 mice. These studies aimed to establish the compound's efficacy in pain management.
Case Studies and Research Findings
-
Study on Anticonvulsant Properties :
- A focused series of pyrrolidine derivatives was synthesized and tested for their anticonvulsant activity. The study highlighted that modifications in the molecular structure significantly influenced the biological activity, particularly noting that the trifluoromethoxy group enhanced efficacy compared to other substitutions .
- Safety Profile Assessment :
- Comparative Analysis with Other Derivatives :
Scientific Research Applications
Basic Information
- Chemical Formula : CHFNO
- Molecular Weight : 259.18 g/mol
- IUPAC Name : 1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,4-dione
- Appearance : Powder
- Storage Temperature : 4 °C
Medicinal Chemistry
This compound has been investigated for its pharmacological properties. Its structural features suggest potential as a scaffold for drug development, particularly in targeting specific biological pathways related to inflammation and cancer.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidine diones exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, suggesting a pathway for therapeutic development .
Material Science
The unique properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be leveraged in the development of catalysts or as a precursor for advanced materials.
Case Study: Catalytic Applications
In studies focusing on gold-catalyzed reactions, similar pyrrolidine derivatives have shown promise in facilitating organic transformations. The trifluoromethoxy group enhances the electrophilicity of the carbonyls, making them effective in various catalytic cycles .
Environmental Science
The compound's stability and reactivity also open avenues for environmental applications. Its potential role in the degradation of pollutants through photochemical reactions has been explored, emphasizing its utility in environmental remediation strategies.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Formation of the pyrrolidine-2,4-dione ring system.
- Introduction of the 4-(trifluoromethoxy)phenyl substituent at the nitrogen position.
This can be achieved either by direct N-arylation of the pyrrolidine-2,4-dione or by constructing the pyrrolidine-2,4-dione ring on a pre-functionalized nitrogen bearing the 4-(trifluoromethoxy)phenyl group.
Method Based on Cyclization of N-(4-Trifluoromethoxyphenyl) Precursors
One effective approach involves:
- Coupling of 4-(trifluoromethoxy)aniline with maleic anhydride derivatives to form amido-acid intermediates.
- Cyclization promoted by hexamethyldisilazane (HMDS) to form the pyrrolidine-2,4-dione ring.
This method benefits from mild conditions and good yields and allows for the introduction of the trifluoromethoxyphenyl group early in the synthesis.
Detailed Preparation Procedure from Literature
A representative preparation method adapted for this compound is summarized below:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Coupling of 4-(trifluoromethoxy)aniline with maleic anhydride | Room temperature, DCC coupling agent | 70-85 | Forms amido-acid intermediate |
| 2 | Cyclization with hexamethyldisilazane (HMDS) | Heating, reflux | 75-90 | Forms pyrrolidine-2,4-dione ring |
| 3 | Purification | Recrystallization from suitable solvents (e.g., ethanol) | - | Yields high purity product |
This method is efficient and scalable, producing compounds with high purity suitable for pharmaceutical applications.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
- The HMDS-promoted cyclization is a key step in obtaining high yields of pyrrolidine-2,4-dione derivatives with minimal side products.
- The use of trifluoromethoxy-substituted anilines as starting materials ensures the incorporation of the trifluoromethoxy group with high regioselectivity.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry have been optimized to maximize yield and purity.
- Purification typically involves recrystallization, which is effective due to the crystalline nature of the final compounds.
Q & A
What are the recommended synthetic routes for 1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione?
Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:
Condensation Reaction : React 4-(trifluoromethoxy)aniline with a diketone precursor (e.g., diethyl oxalate) under acidic or basic conditions to form the pyrrolidine-2,4-dione core.
Cyclization : Use reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to facilitate ring closure.
Purification : Crystallization or column chromatography to isolate the product.
For analogs, substituent introduction on the phenyl ring may require protective group strategies (e.g., nitro reduction or halogenation). Similar methodologies are described for structurally related pyrrolidine-2,4-diones in synthetic workflows .
Which analytical techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. The trifluoromethoxy group shows distinct ¹⁹F signals (~-55 to -60 ppm).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- Mass Spectrometry (HRMS/ESI-MS) : Validate molecular weight and fragmentation patterns.
- HPLC/UPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients.
How can researchers optimize the phenyl ring substituents to enhance biological activity?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Electron-Withdrawing Groups : Nitro (-NO₂) or trifluoromethoxy (-OCF₃) groups improve activity by enhancing target binding (e.g., enzyme inhibition). For example, a nitro-substituted analog showed pIC₅₀ = 3.124 in acetylcholinesterase inhibition assays .
- Positional Effects : Para-substitutions (e.g., -OCF₃) optimize steric and electronic interactions. Meta-substitutions may reduce activity due to unfavorable geometry.
- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities before synthesis.
How should discrepancies in biological activity data across studies be addressed?
Level: Advanced
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., enzyme concentration, incubation time).
- Solubility Issues : The trifluoromethoxy group increases lipophilicity, potentially reducing aqueous solubility. Use co-solvents (DMSO ≤1%) or surfactant-based formulations.
- Purity Verification : Re-characterize batches via HPLC and NMR. Impurities >2% can skew results.
- Metabolic Stability : Assess in vitro (e.g., liver microsomes) to rule out rapid degradation masking true activity .
What computational methods aid in predicting target interactions?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to simulate binding poses in targets (e.g., kinases or GPCRs). The trifluoromethoxy group’s hydrophobicity may favor interactions with hydrophobic pockets.
- MD Simulations (GROMACS/NAMD) : Analyze binding stability over 100-ns trajectories.
- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with activity data to design optimized analogs .
How can polymorphic forms of the compound be resolved during crystallization?
Level: Advanced
Methodological Answer:
- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents to isolate stable polymorphs.
- Temperature Gradients : Slow cooling (0.1°C/min) promotes single-crystal growth.
- X-ray Diffraction : SHELX software refines unit cell parameters and distinguishes polymorphs. For example, a related pyrrolidine dione exhibited two polymorphs with ∆melting points >5°C .
What are common impurities in synthesis, and how are they mitigated?
Level: Advanced
Methodological Answer:
- Byproducts : Incomplete cyclization (open-chain intermediates) or oxidized impurities. Monitor via TLC and quench reactions at >90% conversion.
- Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water).
- Quality Control : Implement in-process LC-MS to detect impurities early .
How does the trifluoromethoxy group influence biochemical interactions?
Level: Advanced
Methodological Answer:
- Hydrophobic Interactions : The -OCF₃ group binds to lipophilic enzyme pockets (e.g., cytochrome P450 or kinases), enhancing affinity.
- Metabolic Resistance : Fluorine atoms reduce oxidative metabolism, improving half-life.
- Electrostatic Effects : The group’s electron-withdrawing nature stabilizes charge-transfer complexes, as seen in kinase inhibitors with trifluoromethoxy substituents .
What strategies improve in vitro-to-in vivo translation of activity data?
Level: Advanced
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (rodent models).
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
- Metabolite Identification : LC-MS/MS to detect active metabolites that may contribute to efficacy .
How is the compound’s stability under varying pH conditions assessed?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS.
- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf life.
- Protective Formulations : Enteric coatings or lyophilization mitigate hydrolysis in acidic environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
